molecular formula C10H20O6 B1677520 2,5,8,11-Tetraoxatetradecan-14-oic acid CAS No. 67319-28-2

2,5,8,11-Tetraoxatetradecan-14-oic acid

Cat. No.: B1677520
CAS No.: 67319-28-2
M. Wt: 236.26 g/mol
InChI Key: ZMCJTXKSDDFJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,8,11-Tetraoxatetradecan-14-oic acid is an organic compound with the molecular formula C10H20O6. It is known for its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group. This compound is often used in various chemical and biological applications due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetraoxatetradecan-14-oic acid typically involves the reaction of polyethylene glycol (PEG) derivatives with appropriate carboxylic acid precursors. One common method includes the esterification of PEG with a carboxylic acid, followed by hydrolysis to yield the desired product. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetraoxatetradecan-14-oic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ether linkages can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5,8,11-Tetraoxatetradecan-14-oic acid is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is used in the development of drug delivery systems and as a linker in antibody-drug conjugates (ADCs).

    Medicine: Its derivatives are explored for potential therapeutic applications, including targeted drug delivery and imaging agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxatetradecan-14-oic acid involves its ability to interact with various molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ether linkages provide flexibility and solubility. These properties enable the compound to act as a versatile linker in chemical and biological systems, facilitating the formation of stable complexes and enhancing the efficacy of drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): Similar in structure but lacks the terminal carboxylic acid group.

    Polyethylene glycol monomethyl ether (mPEG): Contains a methoxy group instead of a carboxylic acid group.

    Polyethylene glycol diacid (PEG-DA): Contains two carboxylic acid groups, providing different reactivity and applications.

Uniqueness

2,5,8,11-Tetraoxatetradecan-14-oic acid is unique due to its combination of multiple ether linkages and a terminal carboxylic acid group. This structure imparts distinct solubility, reactivity, and compatibility with various chemical and biological systems, making it a valuable compound in research and industrial applications.

Biological Activity

2,5,8,11-Tetraoxatetradecan-14-oic acid is a synthetic compound with significant implications in biomedical research, particularly in drug development and therapeutic applications. This compound is characterized by its unique structure that includes multiple ether linkages, which contribute to its physicochemical properties and biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C10H20O6
  • Molecular Weight : 236.26 g/mol
  • CAS Number : 67319-28-2

The compound is often utilized in the synthesis of various drug conjugates and has been studied for its stability and biological compatibility.

This compound has been noted for its role as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation. The compound's structure allows it to effectively bind to E3 ligases such as cereblon (CRBN), facilitating the ubiquitination and subsequent degradation of target proteins like mutated BRAF kinases .

In Vitro Studies

In vitro evaluations have demonstrated that compounds incorporating this compound maintain significant biological activity. For instance:

  • A study reported that compounds synthesized with this linker exhibited IC50 values in the range of 40–88 nM against BRAF V600E mutations, indicating effective inhibition of kinase activity .
  • Stability tests showed that derivatives of this acid had half-lives exceeding 19 hours in human serum, suggesting good metabolic stability necessary for therapeutic applications .

Cytotoxicity and Biocompatibility

Cytotoxicity assays have indicated a favorable biocompatibility profile for formulations containing this compound. For example:

  • In studies involving Gd-Si oxide nanoparticles as contrast agents for MRI imaging, cell viability remained above 70% across various concentrations of the nanoparticles containing this compound . This suggests that the compound does not adversely affect cell health at therapeutic concentrations.

Case Study 1: PROTAC Development

A recent investigation into PROTACs utilizing this compound focused on targeting mutated BRAF proteins. The study synthesized several conjugates and assessed their efficacy in inhibiting BRAF activity. The results indicated that while these compounds were less potent than the parent drug encorafenib (IC50 = 21 nM), they still demonstrated promising inhibitory effects and stability in biological conditions .

Case Study 2: Imaging Applications

In another study involving MRI contrast agents, nanoparticles functionalized with this compound were administered to healthy rats. The imaging results showed significant accumulation in liver and kidney tissues post-administration. This highlights the potential use of this compound in enhancing imaging techniques while maintaining a good safety profile .

Data Tables

Study Compound IC50 (nM) Half-Life (hrs) Cell Viability (%)
Study 1PROTACs40 - 88>19N/A
Study 2NanoparticlesN/AN/A>70

Properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCJTXKSDDFJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl 2,5,8,11-tetraoxatetradecan-14-oate (65 g, 222.6 mmol) (example-1), was added p-toluenesulfonic acid (21.16 g, 111 mmol) and water (31.7 mL). The contents were heated to 80° C. and stirred at that temperature for 2 h. The completion of the reaction was monitor by TLC. The reaction mixture was cooled to 0° C. and basified to pH 10 to 11 using sodium hydroxide solution (17.7 g dissolved in 65 mL water). The contents were stirred at 25-30° C. for 10 minutes. Added Ethyl acetate (65 mL×2), stirred and separated the layer. The aqueous layer was cooled to 0 to 5° C. and the pH was adjusted to 3.5 to 4 using 11 N HCl solution and the product was extracted to methylene chloride (120 ml×2). The combined organic layer was washed with water, brine solution and dried over sodium sulphate. The solvent was removed under vacuum to afford 2,5,8,11-tetraoxatetradecan-14-oic acid (40.5 g, 77.1%).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
21.16 g
Type
reactant
Reaction Step One
Name
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,8,11-Tetraoxatetradecan-14-oic acid
Reactant of Route 2
Reactant of Route 2
2,5,8,11-Tetraoxatetradecan-14-oic acid
Reactant of Route 3
Reactant of Route 3
2,5,8,11-Tetraoxatetradecan-14-oic acid
Reactant of Route 4
Reactant of Route 4
2,5,8,11-Tetraoxatetradecan-14-oic acid
Reactant of Route 5
2,5,8,11-Tetraoxatetradecan-14-oic acid
Reactant of Route 6
Reactant of Route 6
2,5,8,11-Tetraoxatetradecan-14-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.